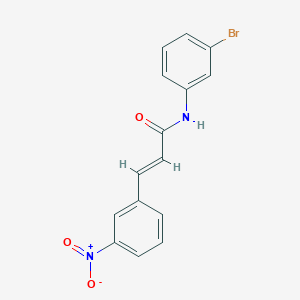

(2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide

Description

(2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide is a versatile chemical compound used in various scientific research fields. Its structure consists of a bromophenyl group and a nitrophenyl group connected by a prop-2-enamide linkage. This compound is known for its applications in medicinal chemistry, material science, and as a valuable tool in developing new drugs, polymers, and catalysts.

Properties

IUPAC Name |

(E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O3/c16-12-4-2-5-13(10-12)17-15(19)8-7-11-3-1-6-14(9-11)18(20)21/h1-10H,(H,17,19)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUDCZFDYQYUPE-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the reaction of 3-bromobenzaldehyde with 3-nitrobenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to an amidation reaction with an appropriate amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for (2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Corresponding oxides of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide has a wide range of scientific research applications, including:

Medicinal Chemistry: Used in the development of new drugs due to its potential biological activity.

Material Science: Utilized in the synthesis of polymers and catalysts.

Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

Industry: Employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide include:

- (3-bromophenyl)ethynyltrimethylsilane

- (4-bromophenyl)ethynyltrimethylsilane

- (2-bromophenyl)ethynyltrimethylsilane

Uniqueness

The uniqueness of (2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide lies in its specific combination of bromophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a nitrophenyl group linked by a prop-2-enamide structure. This configuration contributes to its unique chemical properties and biological interactions.

The biological activity of (2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor functions, influencing various cellular processes.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.

- Receptor Modulation: It could act as an antagonist or agonist at certain receptors, impacting signal transduction pathways.

Anticancer Properties

Research indicates that (2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study A | HeLa | 10 µM | Induction of apoptosis |

| Study B | MCF-7 | 20 µM | Cell cycle arrest at G1 phase |

| Study C | A549 | 15 µM | Decreased viability by 50% |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it possesses activity against various bacterial strains, indicating its potential as an antimicrobial agent.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Case Studies

-

Case Study on Anticancer Activity:

A study published in the Journal of Medicinal Chemistry reported that (2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide significantly inhibited the growth of breast cancer cells in vitro, with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of the intrinsic apoptotic pathway. -

Case Study on Antimicrobial Efficacy:

In a study assessing the antimicrobial effects of various compounds, (2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections.

Q & A

Q. What are the standard synthetic routes for (2E)-N-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between 3-bromoaniline and 3-nitrobenzoyl chloride under basic conditions (e.g., triethylamine) to form the amide backbone. The (E)-stereochemistry is controlled using temperature modulation (0–5°C) to minimize isomerization .

- Key Steps :

Acylation : React 3-nitrobenzoyl chloride with 3-bromoaniline in anhydrous dichloromethane.

Stereochemical Control : Add a catalytic amount of DMAP (dimethylaminopyridine) to enhance regioselectivity.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (E)-isomer.

- Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Q. How is the structural identity and purity of this compound validated in academic research?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) and aromatic proton integration .

- FT-IR : Detect amide C=O stretch (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Chromatography : HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) ensures >95% purity .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors) to measure Ki values .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis without compromising stereoselectivity?

- Methodological Answer :

- Catalytic Systems : Replace traditional bases with polymer-supported catalysts (e.g., PS-DMAP) to enhance recyclability and reduce side reactions .

- Flow Chemistry : Utilize microreactors for precise temperature control, achieving >85% yield with 99% (E)-isomer retention .

- Byproduct Analysis : Monitor intermediates via LC-MS to identify and suppress pathways leading to Z-isomer formation .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2) to simulate binding modes. Focus on hydrogen bonding with the amide group and π-π stacking with nitro/bromo substituents .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in physiological conditions .

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected bioactivity results)?

- Methodological Answer :

- Orthogonal Validation : Cross-check cytotoxicity results using ATP-based viability assays (CellTiter-Glo®) and apoptosis markers (Annexin V/PI) .

- Metabolite Profiling : Perform HRMS to detect potential degradation products or active metabolites influencing bioactivity .

- Crystallography : Solve the X-ray structure of the compound bound to its target to confirm binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.